![molecular formula C17H20Cl2N2O2 B4015654 1-cyclohexyl-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4015654.png)
1-cyclohexyl-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Description
Synthesis Analysis
The synthesis of compounds containing cyclohexane structures, similar to 1-cyclohexyl-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, often involves nucleophilic substitution reactions and polycondensation processes. For instance, polyamides with cyclohexane structures have been synthesized through nucleophilic substitution reactions, demonstrating the foundational approaches for creating compounds with complex cyclohexyl groups (Yang, Hsiao, & Yang, 1999).
Molecular Structure Analysis
The molecular structure of related compounds typically features cyclohexane rings adopting chair conformations, which is critical for understanding the 3D arrangement and reactivity of the core structure. Single crystal X-ray diffraction studies have been pivotal in determining these conformations and have shown that compounds with cyclohexane rings can crystallize in various space groups, indicating a versatile structural framework (Özer, Arslan, VanDerveer, & Külcü, 2009).
Chemical Reactions and Properties
Compounds similar to 1-cyclohexyl-N-(2,4-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide exhibit a range of chemical reactivity, including nucleophilic substitution and cycloaddition reactions. The functional groups present in these compounds, such as amide and carboxamide, play a crucial role in their chemical behavior and interaction with other molecules. These reactions are foundational for modifying the compound or creating derivatives with enhanced properties (Al-Majid et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including solubility, glass transition temperatures, and thermal stability, are influenced by the molecular structure. Polymers derived from similar compounds have shown good solubility in polar organic solvents and high thermal stability, making them suitable for various applications in materials science (Hsiao, Yang, Wang, & Chuang, 1999).
properties
IUPAC Name |
1-cyclohexyl-N-(2,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O2/c18-12-6-7-15(14(19)9-12)20-17(23)11-8-16(22)21(10-11)13-4-2-1-3-5-13/h6-7,9,11,13H,1-5,8,10H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUILKRADWJGGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-N-(2,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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